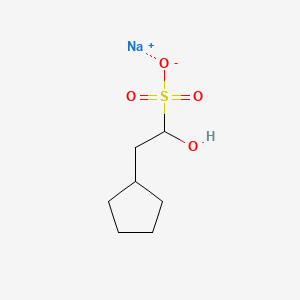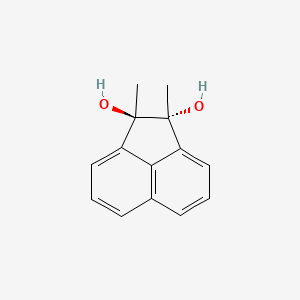
1,2-Acenaphthenediol, 1,2-dimethyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- is a chemical compound with the molecular formula C14H14O2. It is a derivative of acenaphthene, featuring two hydroxyl groups (-OH) attached to the first and second carbon atoms of the acenaphthene ring system, along with two methyl groups (-CH3) at the same positions. This compound is known for its unique stereochemistry, as it exists in the cis-configuration, meaning the hydroxyl groups are on the same side of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Acenaphthenediol, 1,2-dimethyl-, cis- typically involves the hydroxylation of acenaphthene derivatives. One common method is the catalytic hydrogenation of acenaphthenequinone, followed by hydroxylation using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or acetone, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction of the compound can yield acenaphthene derivatives with reduced hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation.
Major Products Formed
Oxidation: Acenaphthenequinone derivatives.
Reduction: Acenaphthene derivatives.
Substitution: Halogenated or alkylated acenaphthene derivatives.
Applications De Recherche Scientifique
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Acenaphthenediol, 1,2-dimethyl-, cis- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-1,2-Acenaphthenediol: Similar structure but without the methyl groups.
trans-1,2-Acenaphthenediol: Stereoisomer with hydroxyl groups on opposite sides.
Acenaphthenequinone: Oxidized form of acenaphthene with a quinone structure.
Uniqueness
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- is unique due to its specific stereochemistry and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications.
Propriétés
Numéro CAS |
6566-38-7 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(1R,2R)-1,2-dimethylacenaphthylene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(13,2)16/h3-8,15-16H,1-2H3/t13-,14-/m1/s1 |
Clé InChI |
QSDXRXVHRKLPHO-ZIAGYGMSSA-N |
SMILES isomérique |
C[C@]1(C2=CC=CC3=C2C(=CC=C3)[C@@]1(C)O)O |
SMILES canonique |
CC1(C2=CC=CC3=C2C(=CC=C3)C1(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


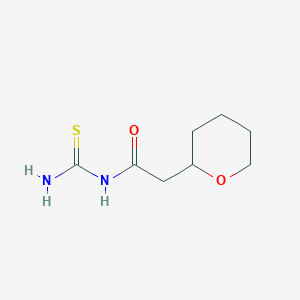
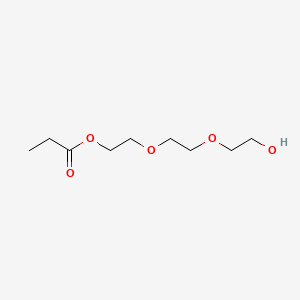

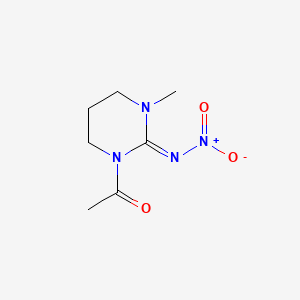
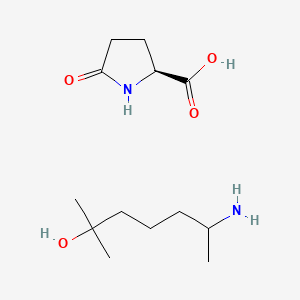
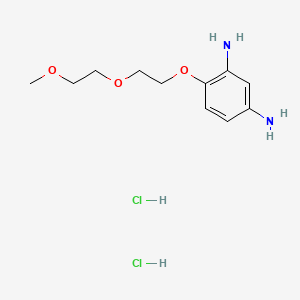
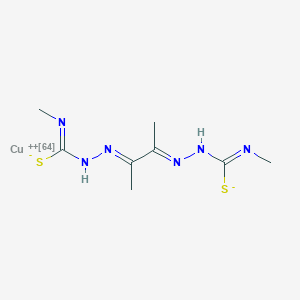

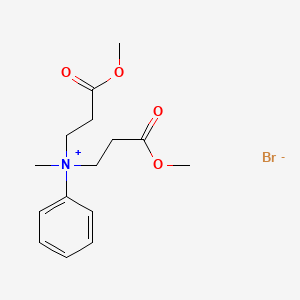
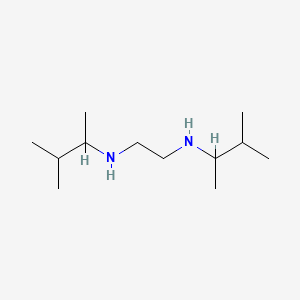
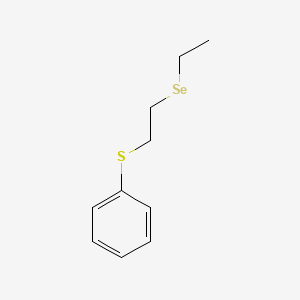
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

